Bienvenue dans la boutique en ligne BenchChem!

Aminoguanidine Hemisulfate

Nitric Oxide Synthase Inhibition Inflammation iNOS Selectivity

Aminoguanidine hemisulfate (CAS 996-19-0) is a nucleophilic hydrazine derivative supplied as a stable, water-soluble hemisulfate salt, widely utilized as a research tool compound. The compound functions as a dual-pathway inhibitor: it inhibits the formation of advanced glycation end-products (AGEs) and acts as an isoform-selective, mechanism-based inactivator of inducible nitric oxide synthase (iNOS).

Molecular Formula C2H14N8O4S
Molecular Weight 246.25 g/mol
CAS No. 996-19-0
Cat. No. B213102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminoguanidine Hemisulfate
CAS996-19-0
Molecular FormulaC2H14N8O4S
Molecular Weight246.25 g/mol
Structural Identifiers
SMILESC(=NN)(N)N.C(=NN)(N)N.OS(=O)(=O)O
InChIInChI=1S/2CH6N4.H2O4S/c2*2-1(3)5-4;1-5(2,3)4/h2*4H2,(H4,2,3,5);(H2,1,2,3,4)
InChIKeyVKGQPUZNCZPZKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aminoguanidine Hemisulfate (CAS 996-19-0) for Scientific Procurement: Chemical Identity and Research Utility


Aminoguanidine hemisulfate (CAS 996-19-0) is a nucleophilic hydrazine derivative supplied as a stable, water-soluble hemisulfate salt, widely utilized as a research tool compound [1]. The compound functions as a dual-pathway inhibitor: it inhibits the formation of advanced glycation end-products (AGEs) and acts as an isoform-selective, mechanism-based inactivator of inducible nitric oxide synthase (iNOS) [2]. Standard commercial specifications indicate purity ≥98% with water solubility of 170 g/L at 20°C, pH 4-6 (25 g/L in H₂O), supporting reliable in vitro and in vivo experimental use [3].

Why Aminoguanidine Hemisulfate (CAS 996-19-0) Cannot Be Interchanged with Generic iNOS or AGE Inhibitors


Substituting aminoguanidine hemisulfate with other iNOS inhibitors or anti-glycation agents is not scientifically justified due to compound-specific dual-pathway pharmacology and isoform selectivity profiles that are not replicated across the class [1]. Unlike substrate-analog competitive inhibitors (e.g., L-NAME, L-NMMA), aminoguanidine functions as a mechanism-based inactivator of iNOS with isoform-specific inactivation kinetics, while simultaneously inhibiting AGE formation via nucleophilic trapping of reactive dicarbonyl intermediates [2]. Furthermore, the hemisulfate salt form confers distinct physicochemical properties—including a water solubility of 170 g/L and a pH of 4-6 in aqueous solution—that directly affect experimental handling, bioavailability in animal models, and compatibility with formulation protocols relative to alternative salt forms (e.g., hydrochloride, bicarbonate) or structurally related guanidines . These differential characteristics mandate compound-specific selection criteria for procurement decisions.

Aminoguanidine Hemisulfate (CAS 996-19-0) Quantified Differential Evidence vs. Comparators for Scientific Selection


iNOS Isoform Selectivity: Fold Difference vs. L-NAME and L-NMMA

Aminoguanidine demonstrates measurable isoform selectivity for iNOS relative to endothelial NOS (eNOS) and neuronal NOS (nNOS), a profile that distinguishes it from non-selective substrate-analog inhibitors. In purified enzyme assays, aminoguanidine exhibited an IC₅₀ of 31 μM against iNOS, with 11-fold selectivity for iNOS over eNOS and 5.5-fold selectivity for iNOS over nNOS [1]. In contrast, L-NAME (Nω-nitro-L-arginine methyl ester) showed minimal isoform discrimination in comparable assays, and L-NMMA (NG-monomethyl-L-arginine) demonstrated non-selective inhibition with fold selectivity values of 0.5 (iNOS vs. eNOS) and 0.7 (iNOS vs. nNOS), indicating greater potency against eNOS than iNOS [1]. This differential selectivity profile supports the use of aminoguanidine when experimental designs require preferential iNOS inhibition over constitutive NOS isoforms.

Nitric Oxide Synthase Inhibition Inflammation iNOS Selectivity Comparative Pharmacology

Mechanism-Based Inactivation Kinetics vs. Competitive Inhibitors

Aminoguanidine functions as a mechanism-based inactivator of iNOS rather than a simple competitive inhibitor, a mechanistic distinction with quantitative kinetic parameters. Against murine macrophage iNOS, aminoguanidine produces saturable, time-dependent inactivation following pseudo-first-order kinetics with an inactivation rate constant (k_inact) of 0.46 min⁻¹ and an apparent K(i) value of 16 μM [1]. This contrasts with the purely competitive inhibition mechanism of substrate analogs such as L-NMMA, which lacks time-dependent inactivation properties [2]. The time-dependent inactivation profile means that aminoguanidine's inhibitory effect increases with preincubation duration, an experimental parameter that does not apply to competitive inhibitors and must be considered in assay design and data interpretation.

Enzyme Kinetics iNOS Inactivation Mechanism-Based Inhibition Pharmacology

Comparative iNOS Inhibitory Potency in Cartilage Inflammation Model

In a comparative study evaluating NOS inhibitors in IL-1β-stimulated rat chondrocyte and cartilage culture systems, aminoguanidine was assessed alongside S-methylisothiourea (SMT), L-NAME, and L-NMMA for effects on NO production and proteoglycan synthesis [1]. In terms of reducing nitrite levels (a measure of NO production), the inhibitors were ranked in the following order of potency: AETU > L-NMMA ≈ SMT > AG ≈ L-NAME [1]. However, for restoration of proteoglycan synthesis—a functional readout of cartilage anabolism—the rank order differed substantially: L-NAME ≈ L-NMMA >> AG > SMT >> AETU [1]. Notably, aminoguanidine at 1000 μM reduced IL-1β-induced nitrite accumulation by approximately 40-50% in chondrocyte bead cultures, whereas SMT at equivalent concentrations achieved approximately 60-70% reduction [1]. This data indicates that NO production inhibition does not linearly predict functional outcomes, and aminoguanidine occupies a distinct intermediate position in both potency rankings.

Inflammation Chondrocyte Biology iNOS Inhibition Osteoarthritis Research

iNOS Protein Expression Suppression: Functional Differentiation from L-NAME and L-NMMA

Aminoguanidine demonstrates a capacity to suppress iNOS protein expression that is not shared by all iNOS inhibitors. In LPS-stimulated macrophages (1 μg/mL LPS), pretreatment with aminoguanidine significantly inhibited iNOS protein expression as detected by Western blot using a specific iNOS antibody, whereas neither L-NMMA nor L-NAME produced this effect under identical conditions [1]. This finding was reproduced in vivo: in rats administered LPS (10 mg/kg, i.v.), aminoguanidine treatment significantly reduced iNOS protein levels in lung homogenates at 6 h post-LPS, while L-NMMA and L-NAME did not [1]. Aminoethyl-isothiourea (AE-ITU) showed comparable iNOS expression suppression to aminoguanidine in this model, distinguishing both compounds from the classical substrate-analog inhibitors [1].

iNOS Expression Endotoxemia Macrophage Biology Inflammation

AGE Inhibition Potency Relative to Pyridoxamine and Thiamine Pyrophosphate

Aminoguanidine's anti-glycation activity has been directly compared with vitamin B1 and B6 derivatives in standardized AGE formation assays. In a comparative study evaluating inhibition of antigenic AGE formation on albumin, ribonuclease A, and human hemoglobin, pyridoxamine and thiamine pyrophosphate potently inhibited AGE formation and were more effective than aminoguanidine [1]. Mechanistically, this difference arises because aminoguanidine primarily functions as a nucleophilic scavenger of reactive dicarbonyl precursors to AGEs (e.g., methylglyoxal, glyoxal), whereas pyridoxamine acts as a post-Amadori AGE inhibitor (an 'Amadorin') that intervenes at later kinetic stages of the glycation cascade [2]. The Amadorin mechanism of pyridoxamine provides greater efficacy in certain glycation models, establishing a mechanistic and potency hierarchy that informs compound selection based on the specific glycation pathway under investigation.

Advanced Glycation End-Products Diabetes Complications Anti-Glycation AGE Inhibitors

Clinical Translation Status: Aminoguanidine (Pimagedine) vs. Pyridoxamine in Diabetic Nephropathy

The clinical development trajectories of aminoguanidine (investigated as pimagedine) and pyridoxamine (Pyridorin) in diabetic nephropathy provide a critical differentiation framework for translational research. Aminoguanidine advanced to Phase 3 clinical trials in patients with Type 2 diabetic nephropathy (ACTION II trial) and Type 1 diabetic nephropathy (ACTION I trial) [1]. In ACTION I (690 participants), the combined pimagedine dose group showed a tendency toward lower risk of serum creatinine doubling, but the difference versus placebo did not reach statistical significance; statistically significant reductions in triglycerides, LDL cholesterol, and urine protein were observed [2]. However, the ACTION II trial (599 participants) was terminated early in March 1998 due to safety concerns and apparent lack of efficacy, and aminoguanidine is no longer in clinical development for this indication [1]. In contrast, pyridoxamine (Pyridorin) completed Phase 3 trials in patients with diabetic nephropathy, demonstrated efficacy in patients with early disease stages, and other trials remain ongoing [1]. This divergent clinical outcome establishes that despite both compounds targeting AGE pathways, their translational viability and safety profiles are not equivalent.

Diabetic Nephropathy Clinical Trial AGE Inhibitor Drug Development

Aminoguanidine Hemisulfate (CAS 996-19-0): Evidence-Based Application Scenarios for Scientific Procurement


Preclinical iNOS Mechanism Studies Requiring Isoform Selectivity Over Constitutive NOS

Aminoguanidine hemisulfate is appropriately selected for in vitro and in vivo studies where preferential inhibition of iNOS over eNOS and nNOS is required, based on the established 11-fold selectivity for iNOS vs. eNOS and 5.5-fold vs. nNOS [1]. This selectivity profile supports investigations into the role of iNOS-derived NO in inflammatory and immune responses while minimizing confounding effects on eNOS-dependent vascular homeostasis or nNOS-mediated neuronal signaling. In contrast, non-selective inhibitors such as L-NAME and L-NMMA are inappropriate for this experimental objective.

Studies Investigating Dual iNOS and AGE Pathway Inhibition in Diabetic Complications

For preclinical models of diabetic complications—including nephropathy, retinopathy, neuropathy, and vascular dysfunction—aminoguanidine hemisulfate serves as a unique research tool that simultaneously inhibits iNOS activity and AGE formation [1]. The compound has demonstrated efficacy in preventing diabetic vascular dysfunction in rat models, an effect attributed to counteraction of nitrosative stress [2]. Researchers should note that while aminoguanidine provides this dual-pathway pharmacology, more potent single-pathway inhibitors exist: pyridoxamine demonstrates greater anti-glycation potency, and 1400W (IC₅₀ = 0.23 μM) or GW274150 (IC₅₀ = 1.4 μM) offer superior iNOS potency and selectivity [3]. Compound selection should therefore be driven by the specific requirement for dual-pathway inhibition rather than maximal potency on either individual target.

Mechanism-Based Inactivation Studies and iNOS Protein Expression Regulation

Aminoguanidine hemisulfate is the appropriate selection for studies investigating time-dependent, mechanism-based enzyme inactivation of iNOS, with defined kinetic parameters of k_inact = 0.46 min⁻¹ and K(i) = 16 μM against murine macrophage iNOS [1]. Additionally, for experiments examining regulation of iNOS protein expression in response to inflammatory stimuli (e.g., LPS), aminoguanidine offers a unique capability to suppress iNOS protein induction—a property not shared by competitive inhibitors such as L-NAME and L-NMMA [2]. These two features make aminoguanidine hemisulfate particularly suited for mechanistic pharmacology studies and for chronic inflammation models where iNOS induction is a primary pathogenic driver.

In Vivo Rodent Studies Requiring High Aqueous Solubility and Favorable Formulation Characteristics

The hemisulfate salt form of aminoguanidine provides a water solubility of 170 g/L at 20°C, with a solution pH of 4-6 at 25 g/L concentration [1]. This high aqueous solubility facilitates straightforward preparation of dosing solutions for in vivo administration via oral gavage, intraperitoneal injection, or drinking water supplementation. Typical in vivo dosing regimens in rat studies employ 100 mg/kg i.p. [2], which is readily achievable with this solubility profile. For procurement decisions involving in vivo experimental designs, this physicochemical property represents a practical advantage over less soluble salt forms or structurally related guanidines with lower aqueous solubility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aminoguanidine Hemisulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.